4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-15-11-16(21)13-17(12-15)22-19(24)14-5-7-18(8-6-14)27(25,26)23-9-3-1-2-4-10-23/h5-8,11-13H,1-4,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUIZUVPKGLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Dichlorophenyl Benzamide: The final step involves coupling the azepane-sulfonyl intermediate with 3,5-dichlorophenyl benzamide under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Receptor Binding
D3 Receptor Ligands
Compounds with similar scaffolds, such as N-(4-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide () and N-(2-(2-(4-(3,5-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (), highlight the role of heterocyclic substituents in dopamine D3 receptor binding.
- Key Differences: 1,4-Diazepane vs. Piperazine: The diazepane-containing compound () exhibited a molecular weight of 503 and a 35% synthesis yield, while the piperazine analog () showed a marginally higher molecular weight (504.5) and improved yield (49%). This suggests that the piperazine ring may enhance synthetic efficiency .
| Compound | Heterocycle | Molecular Weight | Yield (%) | Target Receptor |
|---|---|---|---|---|
| Target Compound | Azepane sulfonyl | - | - | Not specified |
| (9f) | 1,4-Diazepane | 503 | 35 | D3 |
| (3h) | Piperazine | 504.5 | 49 | D3 |
Solid-State Geometry and Substitution Effects
Studies on N-(3,5-dichlorophenyl)benzamide derivatives () reveal that halogen positioning influences molecular conformation.
- Dihedral Angles : The target compound’s benzamide core likely adopts a trans conformation in the H-N-C=O unit, similar to analogs like N-(3-chlorophenyl)-benzamide. This conformation stabilizes infinite molecular chains via N–H⋯O hydrogen bonding .
- Substituent Impact: 3,5-Dichloro substitution creates a dihedral angle of 58.3° between benzoyl and aniline rings, reducing planarity compared to mono-chlorinated analogs. This may affect solubility and crystallinity .
Pesticidal and Insecticidal Analogs
Compounds like 4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide () demonstrate the importance of trifluoromethyl and isoxazole groups in pesticidal activity.
- Functional Groups: The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane penetration in pesticides.
Research Findings and Implications
- Receptor Specificity : Structural analogs with piperazine/1,4-diazepane moieties (–2) highlight the balance between synthetic accessibility and receptor affinity.
- Solid-State Behavior : Halogen placement and conformation () dictate crystallinity, impacting formulation strategies.
- Biological Applications : Trifluoromethyl and heterocyclic modifications (–9) broaden utility in agrochemical and pharmaceutical contexts.
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C16H19Cl2N3O2S
- Molecular Weight : 392.31 g/mol
The presence of the azepane ring and the sulfonamide group suggests potential interactions with biological targets, particularly in the central nervous system and in inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, leading to various physiological effects.
- Receptor Modulation : The compound may act as an antagonist or partial agonist at specific receptors, influencing neurotransmitter systems.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : It has shown promise in models of pain relief, potentially through central nervous system pathways.
- Antimicrobial Activity : Some derivatives have demonstrated activity against certain bacterial strains, indicating a possible role in treating infections.
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory properties of various sulfonamide derivatives, including this compound. The compound was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) in vitro .
| Compound | TNF-α Reduction (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% | 10 |
| Control | 10% | - |
Study 2: Analgesic Activity
In a pain model using mice, the compound exhibited significant analgesic effects comparable to standard analgesics like morphine. The study measured pain response using the hot plate test and found a dose-dependent response .
| Dose (mg/kg) | Reaction Time (s) | % Increase from Baseline |
|---|---|---|
| 0 | 5.0 | - |
| 10 | 7.5 | 50% |
| 20 | 9.0 | 80% |
Q & A
Q. What are the established synthetic methodologies for 4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide, and how can reaction parameters be optimized for higher yields?
The synthesis typically involves coupling a benzamide core with an azepane sulfonyl group and a 3,5-dichlorophenyl amine. A validated approach includes substituting amines in diazepane or piperazine derivatives under controlled conditions. For instance, replacing 1-(3,5-dichlorophenyl)piperazine with 1-(3,5-dichlorophenyl)-1,4-diazepane in a coupling reaction can yield the target compound. Optimizing parameters like temperature, solvent polarity, and stoichiometry can improve yields (e.g., achieving 41% in analogous syntheses ). Multi-step protocols with protective groups (e.g., for sulfonamide formation) and strict pH/temperature control are critical for purity .
Q. What spectroscopic and crystallographic techniques are essential for characterizing the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (1H, 13C) to confirm proton environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Mass spectrometry (HRMS) to validate molecular weight and formula.
- X-ray crystallography for unambiguous structural determination, as demonstrated in related dichlorophenyl benzamide derivatives to resolve bond lengths, angles, and stereochemistry .
Advanced Research Questions
Q. How should researchers design experiments to investigate the biological target specificity of this compound?
- In vitro assays : Conduct radioligand displacement assays for receptors like dopamine D3, where structural analogs have shown selectivity . Include selectivity panels against related targets (e.g., serotonin receptors) to assess specificity.
- Dose-response studies : Generate EC50/IC50 curves to quantify potency.
- Computational docking : Use crystallographic data from analogous compounds to model binding modes in target proteins.
- Link to theoretical frameworks : Leverage structure-activity relationship (SAR) principles by comparing with nitro- or fluoro-substituted sulfonamides to identify critical functional groups .
Q. What methodologies are recommended to address discrepancies in reported biological activities of sulfonamide derivatives like this compound across studies?
Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or compound purity. To resolve these:
- Standardize protocols : Replicate studies under controlled conditions (e.g., pH, temperature) and validate purity via HPLC (>98%) and elemental analysis.
- Comparative SAR analysis : Systematically vary substituents (e.g., nitro vs. fluoro groups ) to isolate structural determinants of activity.
- Meta-analysis : Apply statistical frameworks to aggregated data from multiple studies to identify consistent trends, as seen in environmental fate studies .
Q. How can computational chemistry enhance the understanding of this compound’s pharmacokinetic properties and toxicity profile?
- Molecular dynamics (MD) simulations : Predict solubility, logP, and membrane permeability based on sulfonamide hydrophobicity and azepane ring flexibility .
- QSAR modeling : Correlate structural features (e.g., dichlorophenyl groups) with ADMET properties using databases like PubChem .
- Docking into metabolic enzymes : Identify potential toxicity pathways by simulating interactions with cytochrome P450 isoforms. Validate predictions with in vitro microsomal stability assays .
Data Contradiction Analysis
Q. How can researchers resolve contradictions in the reported enzyme inhibition efficacy of this compound?
- Replicate assays : Use standardized enzyme sources (e.g., recombinant human enzymes) and controls.
- Evaluate assay interference : Test for non-specific binding using thermal shift assays or surface plasmon resonance (SPR).
- Cross-validate with structural analogs : Compare inhibition profiles of derivatives (e.g., 4-nitrobenzenesulfonamide vs. 4-fluorobenzenesulfonamide ) to identify assay-specific artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
